3-(3-Methoxyphenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of methoxy, methylthio, and phenyl groups attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with thiourea under acidic conditions to form the pyrimidinone core. The methoxy and methylthio groups are introduced through subsequent substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydropyrimidinones.
Substitution: Formation of various substituted pyrimidinones depending on the reagents used.
Scientific Research Applications
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one: Similar in structure but with different substituents.
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one: Another pyrimidinone derivative with variations in the functional groups.
Uniqueness
3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one stands out due to its specific combination of methoxy, methylthio, and phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
89069-50-1 |
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Molecular Formula |
C18H16N2O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-10-6-9-14(11-15)20-17(21)12-16(19-18(20)23-2)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
KVNLXACGGRHCLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |
Origin of Product |
United States |
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